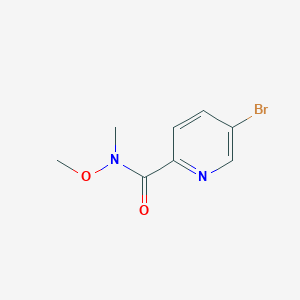

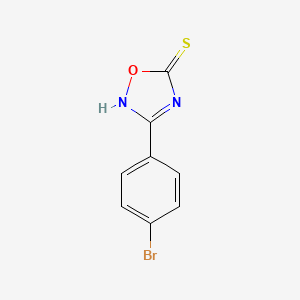

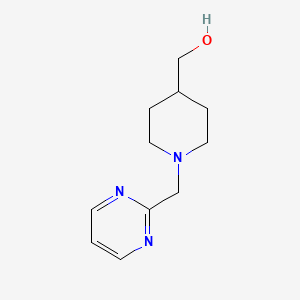

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol

Overview

Description

Compounds with a structure similar to “3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol” often contain a five-membered heterocyclic ring structure, such as oxadiazoles . These compounds are ubiquitous in nature and have a wide variety of biological, pharmaceutical, and technological applications .

Synthesis Analysis

The synthesis of similar compounds often involves the use of key intermediates in the synthesis of heterocyclic liquid crystals . For example, new comb-shaped methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .Molecular Structure Analysis

The molecular structure of similar compounds often includes a strongly anisotropic molecular shape . This allows them to exhibit liquid crystalline behavior, which has a wide variety of unusual, fascinating, and technological applications .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of new bonds and the breaking of old ones. For example, the synthesis of new comb-shaped methacrylate oligomers involved free radical polymerization of the corresponding monomers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .Scientific Research Applications

Liquid Crystal Technology

This compound serves as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers. These materials exhibit unique properties such as smectic A mesophases above soft crystal phases, making them suitable for advanced display technologies and optoelectronic devices .

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have shown potential in the development of new therapeutic agents. They are being explored for their biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Materials Science

The bromophenyl oxadiazole moiety is instrumental in creating polymers and non-polymer ordered liquid crystal phases. These materials are promising for hard materials due to their processability, morphological stability, chemical resistance, and high modulus .

Environmental Science

While specific applications in environmental science are not directly cited, the chemical properties of such compounds suggest potential use in environmental sensing and remediation, given their reactivity and the ability to form complex structures .

Analytical Chemistry

Compounds like 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol can be utilized as analytical reagents or intermediates in the synthesis of more complex molecules that serve as probes or sensors in various analytical techniques .

Biochemistry

In biochemistry, the compound’s derivatives are explored for their role in biological systems, potentially affecting enzyme inhibition, signaling pathways, and metabolic processes, which can lead to the development of biochemical tools or drugs .

Pharmacology

The pharmacological interest in such compounds lies in their diverse biological activities. They are being studied for their potential as drug candidates in treating a variety of diseases due to their ability to interact with biological targets .

Advanced Synthesis Techniques

Finally, this compound is used in advanced synthesis techniques as a building block for creating a wide array of structurally diverse molecules, which can lead to the discovery of new materials or drugs with significant applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMNOVCSPUZASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)ON2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1529261.png)

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)